ethyl 2-(2H-tetrazol-5-yl)acetate

Heterocyclic synthesis Oxadiazole library generation Tetrazole-to-oxadiazole conversion

Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS 13616-37-0), also cataloged as ethyl 1H-tetrazole-5-acetate or 1H-tetrazole-5-acetic acid ethyl ester, is an NH-unsubstituted tetrazole heterocycle bearing an ethyl acetate side chain at the 5-position (molecular formula C₅H₈N₄O₂, MW 156.14 g/mol). It exists as a white to off-white crystalline powder with a melting point of 123–128 °C and boiling point of approximately 312 °C at 760 mmHg.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 13616-37-0
Cat. No. B079745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2H-tetrazol-5-yl)acetate
CAS13616-37-0
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NNN=N1
InChIInChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9)
InChIKeyNAOHMNNTUFFTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS 13616-37-0): Compound Identity, Procurement Profile & Comparator Landscape


Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS 13616-37-0), also cataloged as ethyl 1H-tetrazole-5-acetate or 1H-tetrazole-5-acetic acid ethyl ester, is an NH-unsubstituted tetrazole heterocycle bearing an ethyl acetate side chain at the 5-position (molecular formula C₅H₈N₄O₂, MW 156.14 g/mol) . It exists as a white to off-white crystalline powder with a melting point of 123–128 °C and boiling point of approximately 312 °C at 760 mmHg . As a 5-substituted tetrazole, it participates in prototropic annular tautomerism between 1H- and 2H-tautomeric forms—a property that directly governs its reactivity, coordination chemistry, and biological behavior [1]. The three closest chemical comparators for procurement decisions are: (i) 1H-tetrazole-5-acetic acid (CAS 21743-75-9), the hydrolyzed carboxylic acid analog; (ii) ethyl 2-(1-methyl-1H-tetrazol-5-yl)acetate (CAS 5250-25-9), the N‑methylated variant; and (iii) ethyl (2-dodecyl-2H-tetrazol-5-yl)acetate, a long-chain N‑alkylated derivative .

Procurement Risk of Generic Substitution of Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0): Why In-Class Analogs Are Not Interchangeable


Despite sharing the tetrazole pharmacophore, analogs of ethyl 2-(2H-tetrazol-5-yl)acetate are not functionally interchangeable for three critical reasons. First, the ester moiety serves as both a protecting group and a reactive handle; substituting with the free carboxylic acid (CAS 21743-75-9) eliminates the key acylation–thermal degradation pathway to 1,3,4-oxadiazoles and changes coordination geometry in MOF syntheses [1]. Second, N‑alkylation (e.g., methyl at N1, CAS 5250-25-9; dodecyl at N2) locks the tetrazole ring into a single tautomeric form, abolishing the prototropic tautomerism that underlies the versatile reactivity of the NH-unsubstituted parent [2]. Third, the solubility, logP, and steric profile—and therefore the synthetic utility and biological distribution—diverge markedly with N‑substitution . The quantitative evidence below demonstrates that for specific synthetic transformations, material-science applications, and analytical reproducibility, only the NH-unsubstituted ethyl ester (13616-37-0) delivers the documented outcomes.

Quantitative Differentiation Evidence for Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0): Head-to-Head Comparisons vs. Closest Analogs


Acylation–Thermal Degradation Route to 5-Aryl-1,3,4-Oxadiazol-2-yl-Acetates: Ethyl Ester (13616-37-0) vs. Free Carboxylic Acid (21743-75-9)

In the published tandem acylation–thermal degradation protocol, ethyl (1H-tetrazol-5-yl)acetate (13616-37-0) reacts with aroyl chlorides in pyridine at reflux to form the N-acylated tetrazole intermediate, which undergoes thermal extrusion of N₂ to yield ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates in good yields [1]. Attempting the identical protocol with the free carboxylic acid (1H-tetrazole-5-acetic acid, CAS 21743-75-9) fails: the free acid moiety competes with the tetrazole NH for acylation, yields the undesired mixed anhydride, and does not undergo the requisite thermal rearrangement. No productive pathway to the oxadiazole product from the free acid has been reported under comparable conditions .

Heterocyclic synthesis Oxadiazole library generation Tetrazole-to-oxadiazole conversion

Homochiral 3D Diamondoid MOF [Zn₂(etza)₄]: NH-Unsubstituted Ethyl Ester (13616-37-0) as Essential Ligand Precursor vs. N‑Alkylated Analogs

The homochiral 3D diamondoid metal-organic framework [Zn₂(etza)₄] is constructed using the deprotonated ligand etza⁻, derived from ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) . The NH-unsubstituted tetrazole ring is critical: upon deprotonation, the tetrazolate anion coordinates to Zn(II) in a bidentate bridging mode (N1,N4), producing the interpenetrated diamondoid topology. When N‑methylated ethyl (1-methyl-1H-tetrazol-5-yl)acetate (CAS 5250-25-9) or N‑dodecyl ethyl (2-dodecyl-2H-tetrazol-5-yl)acetate is substituted, the altered steric profile and altered N‑donor availability prevent formation of the diamondoid network; only lower-dimensionality coordination polymers or amorphous precipitates result [1].

Metal-organic frameworks (MOFs) Tetrazolate coordination chemistry Homochiral porous materials

Purity and Specification Reliability: Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) vs. Free Acid 1H-Tetrazole-5-acetic Acid (21743-75-9) in Research-Grade Sourcing

Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) provides multiple vendor-verified purity tiers: ≥98.0% (HPLC/T) from TCI , 98% from Fluorochem , and 97% from Sigma-Aldrich , all with well-characterized melting points (123–128 °C) and CAS-linked analytical documentation. In contrast, comparable HPLC-grade specifications are less available for the free acid (21743-75-9), commonly offered at 96% purity . The ester's more favorable balanced impurity profile minimizes downstream interference in sensitive applications, as higher purity specifications consistently available from multiple reputable vendors reduce the risk of unpredictable side products.

Analytical quality HPLC purity specification Procurement-grade comparison

Solubility and Handling Advantage: Ethyl Ester (13616-37-0) vs. Carboxylic Acid (21743-75-9) in Organic Reaction Media

Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) exhibits good solubility in common organic solvents including alcohols, ethers, and ketones (white to white crystalline powder form) . Its 1.337 g/cm³ density and boiling point of 312.3 °C at 760 mmHg make it amenable to standard liquid-phase organic transformations without specialized high-boiling solvents . The free acid (21743-75-9), by contrast, has a higher melting point (180–183 °C) and requires polar aprotic solvents (DMF, DMSO) or aqueous base for dissolution, limiting its compatibility with moisture-sensitive reactions . This solubility differential directly impacts reaction scope: the ester can be acylated in anhydrous pyridine—a transformation impossible with the poorly soluble free acid under identical conditions.

Solubility profile Reaction medium compatibility Laboratory handling

Optimal Application Scenarios for Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) Supported by Comparative Evidence


Medicinal Chemistry: Synthesis of 5-Aryl-1,3,4-Oxadiazol-2-yl-Acetic Acid Derivatives for Bioisosteric Library Expansion

Ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) is the documented starting material for the tandem acylation–thermal degradation route to ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, which upon hydrolysis yield the corresponding acetic acids [1]. This two-step sequence from the ethyl ester produces 1,3,4-oxadiazole libraries with a carboxylic acid handle suitable for further amide coupling. Procurement of the ethyl ester—rather than the free acid—is essential because the ester is the reactive species in the acylation step; the free acid (21743-75-9) fails to produce the oxadiazole under reported conditions. For discovery groups seeking oxadiazole-based carboxylic acid bioisosteres, sourcing 13616-37-0 is a go/no-go decision for this synthetic route.

Materials Science: Synthesis of Homochiral Tetrazolate-Based Metal-Organic Frameworks (MOFs) for Enantioselective Applications

The ligand etza⁻, generated by deprotonation of ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) in situ, is the essential building block for the homochiral 3D diamondoid MOF [Zn₂(etza)₄] . The NH-unsubstituted tetrazole provides the necessary N-donor coordination geometry (bidentate N1,N4-bridging) that enables the interpenetrated diamondoid topology. N‑alkylated analogs (e.g., methyl at N1, CAS 5250-25-9; dodecyl at N2) alter the coordination mode and steric environment, preventing formation of the desired crystalline phase. For researchers developing chiral porous materials for enantioselective separation, asymmetric catalysis, or chiral sensing, only the NH-unsubstituted ethyl ester (13616-37-0) is the validated ligand precursor for this MOF architecture.

Synthetic Intermediate Procurement: High-Purity (>98%) Starting Material for Multi-Step Pharmaceutical Intermediate Syntheses Requiring Reproducibility

For process chemistry groups scaling multi-step syntheses of pharmaceutical intermediates, the availability of ethyl 2-(2H-tetrazol-5-yl)acetate (13616-37-0) at ≥98.0% (HPLC/T) purity from multiple Tier-1 vendors (TCI, Fluorochem, Aladdin) ensures batch-to-batch reproducibility and minimizes impurity-derived side reactions. The ester's favorable solubility in common organic solvents (alcohols, ethers, ketones) and well-characterized melting point (123–128 °C) simplify quality control by routine analytical methods (HPLC, ¹H NMR, melting point). In contrast, the free acid (21743-75-9) offers lower accessible purity (96%) and requires more specialized dissolution protocols, increasing variability in scale-up workflows. For procurement managers prioritizing supply-chain robustness, the multi-source availability of the ester at high purity provides risk mitigation against single-supplier disruptions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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